6-Bromopyridin-3-amine

説明

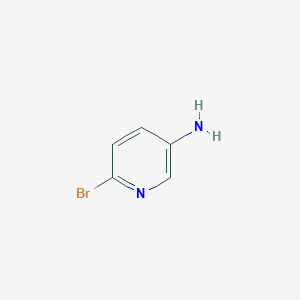

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHKRYHULUJQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349069 | |

| Record name | 3-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13534-97-9 | |

| Record name | 5-Amino-2-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13534-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromopyridin-3-amine chemical properties and structure

An In-depth Technical Guide to 6-Bromopyridin-3-amine: Chemical Properties, Structure, and Applications

Introduction

This compound, a halogenated aminopyridine, is a vital bifunctional building block in synthetic and medicinal chemistry.[1] Its unique electronic structure, featuring an electron-donating amino group and an electron-withdrawing bromo group on an electron-deficient pyridine (B92270) ring, imparts versatile reactivity.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on its applications for researchers, scientists, and drug development professionals. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in FDA-approved drugs, making its derivatives, such as this compound, highly valuable.[1]

Chemical Structure and Properties

This compound is a solid, often appearing as a light yellow or brown crystalline powder.[3][4] Its structure consists of a pyridine ring substituted with a bromine atom at position 6 and an amino group at position 3.

Identifiers and Chemical Formula

| Identifier | Value |

| IUPAC Name | This compound[5][6][7] |

| CAS Number | 13534-97-9[1][5][7] |

| Molecular Formula | C₅H₅BrN₂[3][5][7] |

| Synonyms | 5-Amino-2-bromopyridine, 3-Amino-6-bromopyridine, 2-Bromo-5-aminopyridine[3][5][8] |

| InChI | InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2[5] |

| InChIKey | XTHKRYHULUJQHN-UHFFFAOYSA-N[1][5][6] |

| SMILES | C1=CC(=NC=C1N)Br[5][6] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 173.01 g/mol [1][3][5] |

| Melting Point | 74-76 °C[3][6], 75-77 °C[4] |

| Boiling Point | 180 °C[3] |

| Density | 1.71 g/cm³[3], 1.835 g/cm³[6] |

| Appearance | Light yellow needles[3], Light brown crystalline powder[4], Solid[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to verify the positions of the substituents on the pyridine ring.[1]

-

Infrared (IR) Spectroscopy: As a primary aromatic amine, its IR spectrum is expected to show characteristic bands. These include two N-H stretching bands between 3400-3250 cm⁻¹, an N-H bending vibration from 1650-1580 cm⁻¹, a strong C-N stretching band for aromatic amines between 1335-1250 cm⁻¹, and a broad N-H wagging band from 910-665 cm⁻¹.[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of 173.01 g/mol and its fragmentation patterns.[1]

Synthesis and Experimental Protocols

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis from 3-Aminopyridine (B143674)

A common laboratory-scale method involves the direct bromination of 3-aminopyridine.

-

Methodology: This synthesis uses N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.[1] The powerful directing effect of the amino group can, however, lead to a mixture of products, with bromination also potentially occurring at the 2- and 4-positions.[1] Careful control of reaction conditions is necessary to favor the desired 6-bromo isomer.

Hofmann Degradation

This route starts from 6-bromo-3-pyridinecarboxamide.

-

Methodology: The process involves a Hofmann degradation, where the starting carboxamide is treated with a hypobromite (B1234621) solution, typically prepared in-situ from bromine and a strong base like sodium hydroxide (B78521) or sodium methoxide.[1] The reaction proceeds through an N-bromoamide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to yield this compound.[1]

Reduction of 6-Bromo-3-nitropyridine

This two-step approach offers high yield and purity.

-

Methodology: The synthesis begins with the bromination of 3-nitropyridine (B142982) to produce 6-bromo-3-nitropyridine. The subsequent step is the reduction of the nitro group to an amine.[1] This reduction is commonly achieved through catalytic hydrogenation using a palladium catalyst.[1]

Reactivity and Key Reactions

The dual functionality of this compound makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of pharmaceutical agents.[1][10]

Caption: Logical diagram of the dual reactivity of this compound.

Reactions at the Bromo Group: Cross-Coupling

The bromine atom at the C6 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1]

-

Suzuki-Miyaura Reaction: This widely used palladium-catalyzed reaction couples the bromopyridine with an organoboron compound (e.g., boronic acid) to form a C-C bond.[1][2]

-

General Protocol: A degassed mixture of this compound (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (2.0 eq) is prepared in a solvent system like dioxane/water. A palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), is added, and the mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.[2]

-

-

Buchwald-Hartwig Amination: This reaction is key for forming C-N bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base.[1]

-

Stille Coupling: In this reaction, the bromopyridine is coupled with an organotin compound, also catalyzed by palladium, to form a C-C bond.[1]

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Reactions at the Amino Group

The amino group at the C3 position behaves as a typical aromatic amine, undergoing reactions such as acylation, sulfonylation, and diazotization.

-

Acylation and Sulfonylation: These reactions are often employed as a strategy to protect the amino group, moderating its activating effect during subsequent reactions on the pyridine ring.[2]

-

Diazotization and Sandmeyer Reaction: The amino group can be converted into a diazonium salt, which serves as a versatile intermediate.[2] Subsequent treatment with copper(I) salts in a Sandmeyer reaction allows for the introduction of a wide range of substituents, including other halogens, cyano, and hydroxyl groups, further diversifying the pyridine core.[2]

Applications in Drug Development

The 3-aminopyridine scaffold is instrumental in the design of potent enzyme inhibitors and receptor modulators.[1] this compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs).[10]

-

Kinase Inhibitors: The scaffold is a core component in the synthesis of novel anti-cancer agents, particularly kinase inhibitors that target enzymes involved in tumor growth.[1] For instance, derivatives of the related 2-amino-5-bromopyridine (B118841) have shown inhibitory effects on the proliferation of various cancer cell lines.[1]

-

Targeted Therapies: The versatility of the this compound scaffold has led to its use in developing therapies targeting pathways like the Janus kinase (JAK)/STAT3 signaling pathway, which is often activated in cancers.[1] While not a direct derivative, the compound 6-bromoindirubin-3'-oxime (B1676677) has been shown to inhibit this pathway.[1] Similarly, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine are being explored for imaging α-synuclein aggregates in Parkinson's disease.[11]

Caption: Role of a kinase inhibitor derived from the aminopyridine scaffold.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are critical during handling.

| Hazard Information | Details |

| GHS Hazard Statements | H315: Causes skin irritation.[3][5][6] H319: Causes serious eye irritation.[3][5][6] H335: May cause respiratory irritation.[3][5][6] |

| Signal Word | Warning[3][6][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] |

| Personal Protective Equipment (PPE) | Use of gloves, safety goggles, and a lab coat is required. Work should be conducted in a well-ventilated fume hood.[1] |

| Storage | Store in a cool, dry place away from oxidizing agents.[1] Keep in a dark place, sealed, and at room temperature.[13] |

References

- 1. This compound | 13534-97-9 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, CAS No. 13534-97-9 - iChemical [ichemical.com]

- 4. parchem.com [parchem.com]

- 5. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. This compound | CAS 13534-97-9 [matrix-fine-chemicals.com]

- 8. 3-Amino-6-bromopyridine|lookchem [lookchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Atomfair this compound 5-Amino-2-bromopyridine, 2-Bromo-5-aminopyridine, 6-Bromo-3-pyridinamine C5H5BrN2 CAS 13534-97-9 - ATOMFAIR [atomfair.com]

- 11. mdpi.com [mdpi.com]

- 12. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]

- 13. 13534-97-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromopyridin-3-amine, a valuable building block in pharmaceutical and agrochemical research, starting from 3-aminopyridine (B143674). The primary focus is on the direct bromination method, outlining the challenges of regioselectivity and presenting a detailed experimental protocol. Alternative synthetic routes are also discussed to provide a broader context for researchers.

Introduction and Reaction Overview

The synthesis of this compound from 3-aminopyridine is a key transformation for accessing a versatile intermediate used in the development of various bioactive molecules. The direct electrophilic bromination of 3-aminopyridine is the most straightforward approach. However, the strong activating and ortho, para-directing nature of the amino group presents a significant challenge in achieving high regioselectivity for the desired 6-bromo isomer.[1] This can lead to the formation of a mixture of products, including 2-bromo, 4-bromo, and di-brominated species.[1]

To address this, methodologies have been developed to enhance the regioselectivity of the bromination reaction. One common approach involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.[1] The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can further direct the bromination to the 6-position, although this may result in modest yields.[1]

This guide will detail a representative experimental protocol for the direct bromination of 3-aminopyridine, along with a discussion of alternative synthetic strategies, quantitative data, and process workflows.

Reaction Pathway and Mechanism

The direct bromination of 3-aminopyridine is an electrophilic aromatic substitution reaction. The amino group at the 3-position is a strong activating group, increasing the electron density of the pyridine (B92270) ring and making it more susceptible to electrophilic attack. The amino group directs incoming electrophiles to the ortho (2- and 4-positions) and para (6-position) positions. The pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring, but the activating effect of the amino group is dominant.

The general mechanism involves the generation of an electrophilic bromine species from the brominating agent (e.g., NBS). This electrophile is then attacked by the electron-rich pyridine ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Regioselective Bromination of 3-Aminopyridine using N-Bromosuccinimide

This protocol describes a method for the direct bromination of 3-aminopyridine with a focus on achieving regioselectivity for the 6-position.

Materials:

-

3-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 6-bromo isomer from other byproducts.

Data Presentation

Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | 3-Aminopyridine | N/A |

| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |

| Solvent | Acetonitrile | |

| Temperature | 0 °C to room temperature | N/A |

| Reaction Time | 2-4 hours | N/A |

| Typical Yield | Modest to good (highly dependent on conditions and purification) | [1] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [2] |

| Molecular Weight | 173.01 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 74-76 °C | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (d, J=2.8 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 7.08 (dd, J=8.4, 2.8 Hz, 1H), 3.75 (br s, 2H) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 142.2, 140.0, 139.5, 133.9, 127.5, 124.0 | [3] |

| IR (KBr) ν (cm⁻¹) | 3440, 3320, 1610, 1580, 1480, 820 | N/A |

| Mass Spectrum (GC-MS) m/z | 173/175 (M⁺), 94, 67 | [2] |

Alternative Synthetic Routes

While direct bromination is the most direct approach from 3-aminopyridine, other methods can provide higher yields and regioselectivity, albeit with more steps.

-

Hofmann Degradation of 6-Bromo-3-pyridinecarboxamide: This method involves the treatment of 6-bromo-3-pyridinecarboxamide with a hypobromite (B1234621) solution to yield this compound.[1]

-

Reduction of 6-Bromo-3-nitropyridine: This two-step process begins with the bromination of 3-nitropyridine (B142982) to give 6-bromo-3-nitropyridine. Subsequent reduction of the nitro group, often through catalytic hydrogenation, affords the desired product in high yield and purity.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via direct bromination.

References

Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 6-Bromopyridin-3-amine (CAS No. 13534-97-9). The information presented herein is essential for the structural elucidation, quality control, and reaction monitoring of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0 | Doublet | ~2.5 | H-2 |

| ~7.2 | Doublet of Doublets | ~8.5, 2.5 | H-4 |

| ~7.4 | Doublet | ~8.5 | H-5 |

| ~4.0 | Broad Singlet | - | -NH₂ |

Note: The predicted ¹H NMR data is based on the analysis of structurally analogous compounds and computational models. Experimental values may vary depending on the solvent and other acquisition parameters.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-2 |

| ~140.0 | C-6 |

| ~138.0 | C-3 |

| ~125.0 | C-4 |

| ~110.0 | C-5 |

Note: The predicted ¹³C NMR data is based on computational models and data from similar pyridine (B92270) derivatives.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch |

| 3200 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Scissoring (Bending) |

| 1580 - 1450 | Strong | C=C and C=N Ring Stretching |

| 1350 - 1250 | Medium | C-N Stretching |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

| 700 - 600 | Medium | C-Br Stretch |

Note: The IR data is based on expected characteristic vibrational modes for 3-aminopyridine (B143674) derivatives.[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 174 | High | [M+H]⁺ (with ⁸¹Br) |

| 172 | High | [M+H]⁺ (with ⁷⁹Br) |

| 93 | Medium | [M-Br]⁺ |

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Add a small amount of TMS as an internal standard for chemical shift referencing (typically to 0 ppm).

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse programs.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Infrared (IR) Spectroscopy

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) transmission spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Infrared (IR) grade Potassium Bromide (KBr)

-

Agate mortar and pestle

-

Hydraulic press and pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of the this compound sample into the agate mortar.

-

Add about 100-200 mg of dry, IR-grade KBr to the mortar.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powdered mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to correct for atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the compound.

References

An In-Depth Technical Guide to 6-Bromopyridin-3-amine (CAS: 13534-97-9)

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromopyridin-3-amine (CAS No. 13534-97-9), a pivotal heterocyclic building block in modern organic synthesis. It details the compound's physicochemical properties, established synthesis protocols, key chemical reactions, and critical safety information. This guide is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, agrochemical research, and materials science.

Core Compound Identification and Properties

This compound, also known by synonyms such as 3-Amino-6-bromopyridine and 5-Amino-2-bromopyridine, is a brominated pyridine (B92270) derivative.[1][2][3] Its unique structure, featuring a nucleophilic amino group and a reactive bromine atom on an electron-deficient pyridine ring, makes it an exceptionally versatile intermediate.[4] The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of FDA-approved drugs.[4]

Data Presentation: Physicochemical Properties

The essential quantitative data for this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Citations |

| CAS Number | 13534-97-9 | [4][5] |

| Molecular Formula | C₅H₅BrN₂ | [1][5][6] |

| Molecular Weight | 173.01 g/mol | [4][5][7] |

| Appearance | Light brown to yellow crystalline solid/powder | [7][8] |

| Melting Point | 74-77 °C | [3][8][9] |

| Boiling Point | 180 °C | [3] |

| Density | 1.71 - 1.835 g/cm³ | [3][9] |

| IUPAC Name | This compound | [5][6][10] |

| InChI Key | XTHKRYHULUJQHN-UHFFFAOYSA-N | [4][5] |

| Solubility | Soluble in DMSO, ethanol (B145695), and dichloromethane | [1] |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity, and available starting materials.

Method 1: Reduction of 6-Bromo-3-nitropyridine

This two-step approach is noted for providing the target compound with high yield and purity.[4] It begins with the bromination of 3-nitropyridine (B142982), followed by the reduction of the nitro group.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 6-Bromo-3-nitropyridine

-

Bromination: To a solution of 3-nitropyridine in a suitable solvent, a brominating agent (e.g., N-Bromosuccinimide) is added. The reaction is stirred at a controlled temperature until completion, monitored by TLC or GC-MS.

-

Work-up and Isolation: The reaction mixture is quenched, and the crude 6-bromo-3-nitropyridine is extracted using an organic solvent. The solvent is removed under reduced pressure.

-

Reduction: The isolated 6-bromo-3-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added.

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

Final Isolation: Upon completion, the catalyst is filtered off through Celite, and the solvent is evaporated to yield this compound, which can be further purified by recrystallization or column chromatography.[4]

Method 2: Direct Bromination of 3-Aminopyridine

While seemingly straightforward, this method faces challenges with regioselectivity due to the strong ortho-, para-directing nature of the amino group, often leading to a mixture of products.[4]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

-

Reaction Setup: 3-Aminopyridine is dissolved in acetonitrile.[11]

-

Reagent Addition: N-Bromosuccinimide (1.0 to 1.2 equivalents) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitoring: The reaction is monitored by TLC for the consumption of the starting material.

-

Purification: After completion, the solvent is removed, and the resulting residue is purified using column chromatography to separate the desired 6-bromo isomer from other brominated byproducts.[4]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two reactive sites: the amino group and the C-Br bond. The bromine atom at the 6-position is an excellent "handle" for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4]

Caption: Major palladium-catalyzed reactions involving this compound.

Key Applications

-

Medicinal Chemistry: It is a cornerstone for synthesizing heterocyclic compounds, including fused ring systems like imidazo[1,2-a]pyridines, which are known for their biological activities.[4]

-

Polymer Chemistry: The molecule can undergo polymerization via Buchwald-Hartwig amination to yield polyaminopyridines.[11]

-

Agrochemicals and Materials Science: Its derivatives are crucial in developing new functional materials and as ligands for organometallic complexes used in catalysis.[4]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1 eq.), a boronic acid or ester derivative (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[4]

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heating: Heat the mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting. It is classified as an irritant and may be harmful if inhaled or swallowed.

Data Presentation: GHS Safety Information

| Category | Information | Citations |

| Pictogram(s) | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [3][5][9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5][9] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][12] |

| Storage Class | 11 - Combustible Solids | [11] |

| WGK (Germany) | 3 (highly hazardous to water) | [9][11] |

Handling and Storage Recommendations:

-

Use only in a well-ventilated area, preferably within a fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]

-

For stock solutions, storage at -20°C (for 1 month) or -80°C (for 6 months) is recommended, protected from light.[7]

Conclusion

This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient and modular synthesis of diverse and complex target molecules. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective utilization in the laboratory.

References

- 1. Atomfair this compound 5-Amino-2-bromopyridine, 2-Bromo-5-aminopyridine, 6-Bromo-3-pyridinamine C5H5BrN2 CAS 13534-97-9 - ATOMFAIR [atomfair.com]

- 2. 3-Amino-6-bromopyridine|lookchem [lookchem.com]

- 3. This compound, CAS No. 13534-97-9 - iChemical [ichemical.com]

- 4. This compound | 13534-97-9 | Benchchem [benchchem.com]

- 5. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS RN 13534-97-9 | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. parchem.com [parchem.com]

- 9. americanelements.com [americanelements.com]

- 10. This compound | CAS 13534-97-9 [matrix-fine-chemicals.com]

- 11. 3-氨基-6-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. 13534-97-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of 6-Bromopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridin-3-amine is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and novel materials. Its disubstituted pyridine (B92270) ring, featuring both a nucleophilic amino group and a synthetically versatile bromine atom, makes it a valuable precursor for a variety of cross-coupling reactions. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction optimization, and purification. This technical guide provides a detailed overview of these properties, along with standardized experimental protocols for their determination.

Physical Properties

The physical characteristics of this compound are fundamental to its application in chemical synthesis.

Melting Point

The melting point of a solid compound is a critical indicator of its purity. For this compound, the literature values are consistent, indicating a relatively sharp melting range.

| Physical Property | Value |

| Melting Point | 74-77 °C |

Note: The melting point is typically reported as a range. A narrow range is indicative of high purity.

Solubility

Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in publicly available literature. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of the polar amino group and the nitrogen atom in the pyridine ring suggests some solubility in polar organic solvents. The bromine atom and the pyridine ring also contribute to some nonpolar character.

Expected Qualitative Solubility:

-

Soluble in: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).

-

Sparingly soluble in: Alcohols like methanol (B129727) and ethanol, and chlorinated solvents like dichloromethane.

-

Insoluble or slightly soluble in: Nonpolar solvents such as hexanes and water.

A detailed experimental protocol for the quantitative determination of solubility is provided in the following section.

Experimental Protocols

The following are detailed methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination

This protocol describes the capillary method for determining the melting point range of a solid organic compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound into a mortar and gently grind it into a fine powder with a pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: Report the melting point as a range from the initial to the final temperature.

Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a reliable technique for quantitative analysis.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a set period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

Application in Synthesis: Buchwald-Hartwig Amination

This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. This reaction is pivotal in the synthesis of more complex amine-containing molecules.

Below is a diagram illustrating the general experimental workflow for a Buchwald-Hartwig amination reaction using this compound.

This workflow highlights the key steps involved in a typical Buchwald-Hartwig amination, a powerful tool for the synthesis of complex molecules from precursors like this compound. The specific choice of catalyst, ligand, base, and solvent is critical and often requires optimization depending on the amine coupling partner.

Starting Materials for Novel Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic selection of starting materials is paramount in the synthesis of novel heterocyclic scaffolds, dictating the efficiency, diversity, and novelty of the resulting compounds. This technical guide provides a comprehensive overview of versatile starting materials and robust synthetic methodologies for the preparation of key heterocyclic cores. The guide is structured to provide actionable information for researchers in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and relevant biological pathways.

I. Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are arguably the most significant class of heterocyclic compounds in drug discovery, present in a vast array of top-selling pharmaceuticals.[1] This section details the synthesis of key nitrogen-containing rings.

Pyrazoles

Pyrazole (B372694) derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] Multi-component reactions (MCRs) are a particularly efficient strategy for their synthesis.[3]

A common and efficient MCR for pyrazole synthesis involves the condensation of a β-dicarbonyl compound, a hydrazine, and an aldehyde.

| Entry | Aldehyde (R¹) | Hydrazine (R²) | β-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | C₆H₅ | C₆H₅NHNH₂ | Ethyl Acetoacetate | None | Ethanol (B145695) | 5 | 85 | [2] |

| 2 | 4-Cl-C₆H₄ | C₆H₅NHNH₂ | Ethyl Acetoacetate | Piperidine | Ethanol | 3 | 92 | [2] |

| 3 | 4-NO₂-C₆H₄ | C₆H₅NHNH₂ | Acetylacetone | Acetic Acid | Methanol | 6 | 88 | [3] |

| 4 | 2-Furyl | NH₂NH₂·H₂O | Ethyl Benzoylacetate | None | Water | 8 | 78 | [4] |

| 5 | C₆H₅ | 4-F-C₆H₄NHNH₂ | Dimedone | L-proline | DMSO | 12 | 90 | [3] |

-

To a solution of 1,3-diphenyl-1,3-propanedione (10 mmol) in ethanol (50 mL), add phenylhydrazine (B124118) (10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 1,3,5-triphenyl-1H-pyrazole.

-

Characterize the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

Quinolines

The quinoline (B57606) scaffold is a key structural motif in a number of clinically used drugs, particularly as kinase inhibitors in oncology.[5][6] The Doebner-von Miller reaction is a classic and versatile method for synthesizing substituted quinolines.[7]

This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[7]

| Entry | Aniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Oxidizing Agent | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline | Crotonaldehyde (B89634) | HCl | As₂O₅ | 100 | 70 | [7] |

| 2 | p-Toluidine | Cinnamaldehyde | H₂SO₄ | Nitrobenzene (B124822) | 120 | 65 | [8] |

| 3 | Aniline | Acrolein diethyl acetal | TFA | Air | Reflux | 85 | [7] |

| 4 | m-Chloroaniline | Methyl vinyl ketone | PPA | m-Nitrobenzenesulfonic acid | 130 | 55 | [8] |

| 5 | p-Anisidine | Benzalacetone | HCl/ZnCl₂ | None | 110 | 78 | [9] |

-

In a round-bottom flask, cautiously add concentrated sulfuric acid (30 mL) to a mixture of aniline (20 mmol) and nitrobenzene (10 mmol).

-

Cool the mixture in an ice bath and slowly add crotonaldehyde (25 mmol) with constant stirring.

-

After the addition is complete, heat the reaction mixture at 120°C for 6 hours.

-

Cool the mixture and pour it into a large volume of water.

-

Neutralize the solution with aqueous sodium hydroxide (B78521) until it is alkaline to litmus (B1172312) paper.

-

Extract the product with dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure quinaldine.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. iipseries.org [iipseries.org]

- 9. synarchive.com [synarchive.com]

6-Bromopyridin-3-amine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyridin-3-amine, also known as 5-amino-2-bromopyridine, is a highly valuable and versatile building block in organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with a bromine atom and an amino group, provides two reactive sites for a wide array of chemical transformations. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions.[1] The presence of a bromine atom allows for various palladium-catalyzed cross-coupling reactions, while the amino group serves as a nucleophile and a site for further functionalization. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on key coupling reactions and the synthesis of important heterocyclic scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13534-97-9 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂ | [2][3] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 74-76 °C | [4] |

| IUPAC Name | This compound | [2][3] |

| SMILES | C1=CC(=NC=C1N)Br | [2][3] |

| InChIKey | XTHKRYHULUJQHN-UHFFFAOYSA-N | [1][2][3] |

Core Applications in Organic Synthesis

The reactivity of this compound is dominated by the bromine and amino substituents, making it an ideal substrate for constructing complex molecules. The bromine atom at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboron compounds and organic halides.[1] this compound readily participates in these reactions, allowing for the introduction of various aryl and heteroaryl substituents.

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines

| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 2-Amino-6-bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 92 |

| 3 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | EtOH/H₂O | 80 | - | High |

| 4 | 2-Bromopyridine | Various aryl boronic acids | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | - | Good to Excellent |

Note: Data for entries 1 and 2 are for a structurally similar substrate and serve as a general guideline.[5][6][7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines

| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Dimethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |

| 2 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 94 |

| 3 | N-Methylaniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent |

| 4 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |

Note: Data presented are for structurally similar bromopyridine substrates and serve as a general guide.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Add anhydrous solvent (e.g., toluene, 5 mL) and stir the mixture for a few minutes.

-

Add this compound (1.0 equiv) and the amine (1.2 equiv).

-

Heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[12]

Caption: Generalized mechanism for the Sonogashira coupling of this compound.

Table 3: Representative Sonogashira Coupling Reactions of Bromopyridines

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |

| 2 | 2,6-Dibromopyridin-3-yl)methanol | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | - | - |

| 3 | Aryl Iodides | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Et₃N | 50 | 3 | 97 |

| 4 | Aryl Bromides (activated) | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 3-6 | 93-98 |

Note: The presented data is for structurally related bromopyridines and aryl halides to provide general guidance.[13]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

-

Under the inert atmosphere, add an anhydrous solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 3.0 mmol) via syringe.

-

Add the terminal alkyne (1.2 mmol) to the mixture via syringe.

-

Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Imidazo[1,2-a]pyridines

This compound is a key precursor for the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with a broad spectrum of biological activities.[1][14] The synthesis typically involves the condensation of the aminopyridine with an α-halocarbonyl compound.

Caption: Synthetic pathway to 6-bromoimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine

A method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-bromopyridine (B118841) with a 40% aqueous solution of chloroacetaldehyde.[15] The reaction is carried out in a solvent such as water, ethanol, methanol, or isopropanol, in the presence of a base like sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.[15] The mixture is reacted for 2-24 hours at a temperature of 25-50 °C.[15] After the reaction, the mixture is concentrated, extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.[15] The solvent is then removed by rotary evaporation to yield the crude product, which can be further purified by recrystallization.[15]

Conclusion

This compound has proven to be an exceptionally useful and versatile building block in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of complex molecular architectures. Furthermore, its role as a precursor to medicinally important scaffolds such as imidazo[1,2-a]pyridines underscores its significance in drug discovery and development. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of organic and medicinal chemistry, facilitating the continued exploration and application of this important synthetic intermediate.

References

- 1. This compound | 13534-97-9 | Benchchem [benchchem.com]

- 2. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 13534-97-9 [matrix-fine-chemicals.com]

- 4. 3-アミノ-6-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. benchchem.com [benchchem.com]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Reactivity of the Amino and Bromo Groups in 3-Amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-bromopyridine (B85033) is a pivotal bifunctional building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the distinct and tunable reactivity of its amino and bromo functional groups, which allows for selective elaboration of the pyridine (B92270) core. This technical guide provides an in-depth analysis of the electronic factors governing the chemoselectivity of its reactions, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in reaction design and optimization.

Core Principles of Reactivity

The reactivity of 3-amino-5-bromopyridine is a consequence of the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromo group (-Br) on the electron-deficient pyridine ring.[1]

-

Amino Group (-NH₂): The nitrogen's lone pair of electrons increases the electron density of the pyridine ring, primarily at the ortho and para positions (positions 2, 4, and 6).[1] This activating effect renders the amino group itself nucleophilic and directs electrophilic aromatic substitution to these positions.[1]

-

Bromo Group (-Br): As an electronegative atom, bromine withdraws electron density from the pyridine ring via an inductive effect (-I).[1] While it can donate electron density through resonance (+M), the inductive effect is generally dominant in pyridine systems.[1] This makes the ring more susceptible to nucleophilic aromatic substitution and provides a handle for metal-catalyzed cross-coupling reactions.[1]

This dichotomy in electronic effects is the foundation for the chemoselective functionalization of 3-amino-5-bromopyridine.

Reactions Targeting the Amino Group

The nucleophilic nature of the amino group facilitates a range of functionalization reactions, typically favored under conditions that do not involve transition metal catalysts.[1]

Acylation

The amino group can be readily acylated to form amides. This is frequently employed as a protecting group strategy to temper the activating effect of the amino group or to introduce new functionalities.[1]

Table 1: Acylation of 3-Amino-5-bromopyridine

| Acylating Agent | Product | Conditions | Yield | Reference |

| Acetic Anhydride (B1165640) | N-(5-bromopyridin-3-yl)acetamide | Reflux | Moderate | [1] |

Experimental Protocol: Acylation with Acetic Anhydride

To a solution of 3-amino-5-bromopyridine (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.[1] Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.[1] Upon completion, cool the reaction mixture and pour it into ice water.[1] The resulting precipitate can be collected by filtration, washed with water, and dried.

References

An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 6-bromopyridin-3-amine scaffold is a critical building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. The strategic placement of the electron-donating amino group and the electron-withdrawing bromo group on the electron-deficient pyridine (B92270) ring creates a nuanced electronic landscape that can be precisely modulated through the introduction of additional substituents. This guide provides a comprehensive technical overview of the electronic effects of such substituents. It covers the theoretical underpinnings of these effects, presents quantitative data for key electronic descriptors, and offers detailed experimental protocols for researchers to determine these parameters in their own laboratories. The included workflows and diagrams serve to visually articulate the logical and experimental processes involved in the study of substituent effects on this important heterocyclic system.

Theoretical Framework: The Unsubstituted this compound Core

The electronic character of the this compound ring is governed by a complex interplay of inductive and resonance effects from its constituent parts: the pyridine nitrogen, the amino group, and the bromine atom.

-

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the aromatic ring, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[1]

-

Amino Group (-NH₂ at C3): The amino group is a powerful electron-donating group primarily through its positive resonance effect (+M).[1] The nitrogen's lone pair of electrons delocalizes into the ring, increasing electron density at the ortho (C2, C4) and para (C6) positions relative to itself.[1] This activating effect makes the ring more reactive towards electrophiles.

-

Bromo Group (-Br at C6): The bromine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I).[1] While it possesses lone pairs capable of a +M effect, the inductive effect is dominant for halogens. Its presence at the C6 position further decreases electron density and renders this position a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]

The net result is a pyridine ring that is activated towards electrophilic substitution at positions 2 and 4 (ortho to the amino group) and highly activated for nucleophilic substitution at position 6. The introduction of further substituents will modulate this reactivity based on their own electronic properties.

Quantitative Analysis of Electronic Effects

Hammett Substituent Constants (σ)

The Hammett constant (σ) quantifies the electronic effect of a substituent in the meta or para position of a benzene (B151609) ring. These values are invaluable for predicting how a substituent will influence reaction rates and equilibria.

Table 1: Estimated Hammett Constants for Substituents on a Pyridine Ring

| Substituent (R) | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |

| -CHO | 0.35 | 0.42 | Electron-Withdrawing |

| -Br | 0.39 | 0.23 | Inductively Withdrawing, Resonantly Donating |

| -Cl | 0.37 | 0.23 | Inductively Withdrawing, Resonantly Donating |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Inductively Withdrawing, Resonantly Donating |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

Note: These values are for substituted benzene but serve as a strong proxy for predicting effects on the pyridine ring.[2]

Acid Dissociation Constants (pKa)

The pKa of the pyridinium (B92312) ion is a direct measure of the basicity of the pyridine nitrogen. Electron-donating groups increase electron density on the nitrogen, making it more basic and resulting in a higher pKa for the conjugate acid. Conversely, electron-withdrawing groups decrease basicity and lower the pKa.

Table 2: Predicted pKa Values for Substituted this compound Derivatives

| Substituent (R) at C4 | Predicted pKa |

|---|---|

| -NO₂ | ~1.0 |

| -CN | ~1.5 |

| -Br | ~2.5 |

| -H | ~3.5 |

| -CH₃ | ~4.0 |

| -OCH₃ | ~4.2 |

| -NH₂ | ~5.0 |

Note: These are estimated values. The pKa of the parent this compound is predicted to be around 3.5-4.0, balancing the donating effect of the amino group and the withdrawing effects of the bromine and pyridine nitrogen.

NMR Chemical Shifts (δ)

NMR spectroscopy is highly sensitive to the electronic environment of nuclei. Electron-withdrawing groups deshield nearby protons and carbons, shifting their signals downfield (higher ppm), while electron-donating groups cause upfield shifts (lower ppm).

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for Protons and Carbons on a Substituted this compound Ring

| Substituent (R) at C4 | Est. δ H2 (ppm) | Est. δ H5 (ppm) | Est. δ C2 (ppm) | Est. δ C4 (ppm) | Est. δ C5 (ppm) | Est. δ C6 (ppm) |

|---|---|---|---|---|---|---|

| -NO₂ | ~8.8 | ~7.8 | ~148 | ~155 | ~125 | ~145 |

| -CN | ~8.6 | ~7.6 | ~147 | ~118 | ~128 | ~144 |

| -Br | ~8.4 | ~7.4 | ~146 | ~130 | ~127 | ~143 |

| -H | ~8.2 | ~7.2 | ~145 | ~135 | ~124 | ~142 |

| -CH₃ | ~8.0 | ~7.0 | ~144 | ~145 | ~123 | ~141 |

| -OCH₃ | ~7.9 | ~6.9 | ~143 | ~158 | ~115 | ~140 |

| -NH₂ | ~7.7 | ~6.7 | ~142 | ~150 | ~110 | ~139 |

Note: Chemical shifts are highly dependent on the solvent used. These estimations are relative to the unsubstituted core.[3][4]

Visualizing Workflows and Relationships

To elucidate the process of studying electronic effects, the following diagrams created using Graphviz (DOT language) outline the necessary experimental and logical workflows.

Caption: Workflow for the systematic study of substituent electronic effects.

References

The Rising Therapeutic Potential of 6-Bromopyridin-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs. Among the vast landscape of pyridine-based compounds, derivatives of 6-Bromopyridin-3-amine have emerged as a particularly promising class, demonstrating a diverse range of biological activities. The presence of the bromine atom and the amino group at strategic positions on the pyridine ring provides a versatile platform for chemical modification, enabling the synthesis of novel compounds with potential applications as anticancer, antimicrobial, and enzyme inhibitory agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, supported by experimental protocols and pathway visualizations.

Synthetic Strategies for this compound and Its Derivatives

The synthesis of this compound, the core scaffold, can be achieved through several routes. A common method involves the bromination of 3-aminopyridine (B143674) using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. However, this direct approach can lead to a mixture of products due to the strong activating and ortho-, para-directing nature of the amino group. Alternative strategies include the reduction of a nitropyridine precursor, which often provides higher yield and purity.

The true versatility of the this compound scaffold lies in the reactivity of its bromine and amino functional groups, which serve as handles for further chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in creating diverse libraries of derivatives with varied biological activities.

Representative Synthetic Protocol: Synthesis of N-aryl-6-bromopyridin-3-amine Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl derivatives of this compound via the Buchwald-Hartwig amination reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine (B1218219) ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., toluene (B28343) or dioxane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), the phosphine ligand (0.1 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-6-bromopyridin-3-amine derivative.

Anticancer Activity of this compound Derivatives

A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often by targeting key signaling pathways involved in tumor growth and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyridine derivatives, some of which share structural similarities with potential this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-ureas | MCF-7 (Breast) | 0.11 - 1.93 | |

| Spiro-pyridine derivatives | HepG-2 (Liver) | 8.42 - 78.17 | |

| Spiro-pyridine derivatives | Caco-2 (Colorectal) | 7.83 - 84.43 | |

| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles | HT-29 (Colon) | 3 - 50 | |

| 2-amino-3-cyanopyridine derivatives | A549 (Lung), HT-29 (Colon), SMMC-7721 (Liver) | 0.25 - 10 (nmol/L) | |

| Pyridine-bridged combretastatin-A4 analogues | Various | Varies |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Mechanism of Action: Targeting Key Signaling Pathways

Several studies have pointed towards the inhibition of critical signaling pathways as the mechanism behind the anticancer activity of pyridine derivatives.

JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various cancers. One notable example is 6-bromoindirubin-3'-oxime (B1676677) (6BIO), a derivative that acts as a pan-JAK inhibitor, leading to the selective inhibition of STAT3 phosphorylation and subsequent apoptosis in human melanoma cells.

Caption: Inhibition of the JAK/STAT signaling pathway by a this compound derivative.

PI3K/Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical intracellular signaling pathway that promotes cell proliferation, growth, and survival. Its dysregulation is a common feature in many human cancers. Pyridine derivatives have been investigated as inhibitors of this pathway, targeting key kinases like PI3K and mTOR.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer potential, pyridine derivatives have been explored for their antimicrobial properties. The emergence of antibiotic-resistant strains of bacteria necessitates the development of new antimicrobial agents, and pyridine-based compounds offer a promising avenue for research.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyridine derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyridine nucleosides | Gram-positive & Gram-negative bacteria | Varies | |

| Acetamide derivatives of pyridine | S. pyogenes, E. coli, P. mirabilis | 6.25 - 37.5 | |

| Pyridine compounds | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-